1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine
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Overview
Description
1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine is a complex organic compound that features a unique combination of adamantane, pyrazole, and piperazine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure imparts rigidity and stability, while the pyrazole and piperazine rings offer diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.
Coupling Reactions: The adamantane derivative and the pyrazole ring are then coupled using a carbonylation reaction to form the intermediate compound.
Introduction of the Piperazine Ring: Finally, the piperazine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, forming N-substituted derivatives.
Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form fused ring systems.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features that may interact with various biological targets. It has shown promise in antiviral, antibacterial, and anticancer studies.
Materials Science: The rigidity and stability of the adamantane moiety make the compound suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantane moiety provides a hydrophobic core that can enhance binding affinity, while the pyrazole and piperazine rings offer sites for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[3-(Adamantan-1-YL)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine can be compared with other similar compounds, such as:
1-Adamantan-1-yl)piperazine dihydrochloride: This compound shares the adamantane and piperazine moieties but lacks the pyrazole ring, resulting in different chemical and biological properties.
Adamantane-1-carboxamidine hydrochloride: This compound features an adamantane core with a carboxamidine group, offering distinct reactivity and applications.
1-(Adamantan-1-yl)-1H-1,2,3-triazoles:
The uniqueness of this compound lies in its combination of structural elements, which confer a balance of stability, reactivity, and biological activity that is not found in its analogs.
Properties
Molecular Formula |
C24H30N4O |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
[3-(1-adamantyl)-1-phenylpyrazol-4-yl]-piperazin-1-ylmethanone |
InChI |
InChI=1S/C24H30N4O/c29-23(27-8-6-25-7-9-27)21-16-28(20-4-2-1-3-5-20)26-22(21)24-13-17-10-18(14-24)12-19(11-17)15-24/h1-5,16-19,25H,6-15H2 |
InChI Key |
QNKZSKULWGRWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CN(N=C2C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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